Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-
Overview
Description
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-, also known as Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-, is a useful research compound. Its molecular formula is C₂₀H₁₁NO₇ and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Corrosion Properties
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have demonstrated significant anti-corrosion properties. For instance, 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]-3´,6´-diyl bis(3-methylbenzenesulfonate) exhibited an inhibition efficiency of 93% on mild steel corrosion in molar hydrochloric acid solution. The compound's effectiveness as a corrosion inhibitor in acidic media was affirmed through absorbance difference measurements and surface analysis using scanning electron microscopy (SEM) and Energy Dispersive X-ray (EDX) methods (Arrousse et al., 2020). Another study on xanthene derivatives, namely NAR2 and NAR3, reported inhibition efficiencies of 93% and 89% respectively for mild steel corrosion in 1 M HCl solution, emphasizing the non-toxicity and protective film formation abilities of these compounds (Arrousse et al., 2021).
Application in Smart Coatings
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have also found applications in smart coatings. For instance, spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-[(1-methylethylidene)amino] ("FD1"), was successfully used as a smart indicator in epoxy-based coatings for early detection of steel corrosion. The "turn-on" fluorescence property of FD1 in the presence of ferric ions at the anodic site of corrosion was pivotal in signaling early stages of metal damage, providing a nondestructive method for corrosion detection (Augustyniak et al., 2009).
Synthesis and Characterization
A number of studies have focused on the synthesis, characterization, and theoretical study of various spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives. These studies not only shed light on the compound's structure and properties but also provide insights into the quantum chemical parameters and theoretical aspects of these reactions. For example, the synthesis and characterization of 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl dibenzoate were carried out, revealing its optical properties and potential as a colored pigment (Arrousse et al., 2020).
Fluorescent Probing
The compound has been utilized in the design of novel fluorescent probes for biological and environmental monitoring. For instance, a novel fluorescent probe based on 3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6'-yl-2,4-dinitrobenzenesulfonate was developed for detecting cysteine levels in milk and water samples. The probe's sensitivity and distinct color response make it a promising tool for quantitative and visual detection of cysteine (Wang et al., 2018).
Properties
IUPAC Name |
3',6'-dihydroxy-6-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)20(15)14-4-1-10(21(25)26)7-13(14)19(24)28-20/h1-9,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACQOMKZFGNRBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062980 | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-35-0 | |
Record name | 3′,6′-Dihydroxy-5-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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